4-(BENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c24-29(25,16-6-2-1-3-7-16)20-19(27-18(22-20)17-8-4-15-28-17)21-9-5-10-23-11-13-26-14-12-23/h1-4,6-8,15,21H,5,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFGYJAKAQQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.41 g/mol
The compound features a benzenesulfonyl group, a morpholine moiety, and a thiophene ring attached to an oxazole core. This unique arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit several biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzenesulfonamide moiety may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The morpholine group might interact with neurotransmitter receptors or other cellular targets, modulating signaling pathways relevant to pain and inflammation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity Study :
- Anticancer Research :
- Inflammation Model :
Data Tables
| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antibacterial | S. aureus | 50 | Inhibition |
| Antibacterial | E. coli | 50 | Inhibition |
| Anticancer | MCF-7 Cells | Varies | Apoptosis Induction |
| Anti-inflammatory | Murine Model | N/A | Reduced Edema |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares the target compound with structurally related molecules from the literature:
Key Observations :
- Sulfonamide vs. Sulfonyl : The target compound and AAZ share a sulfonyl group, but AAZ lacks the morpholine chain, reducing its solubility compared to the target.
- Heterocyclic Cores : The oxazole ring in the target compound and AAZ is replaced with a thiazole in the azepane-sulfonyl derivative , altering electronic properties and binding affinity.
- Morpholine Impact : Morpholine-containing compounds (target and ) exhibit enhanced aqueous solubility compared to benzyl or pyridine analogs .
Characterization Techniques :
- IR Spectroscopy : Confirms the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1243–1258 cm⁻¹) in intermediates .
- NMR : ¹H-NMR and ¹³C-NMR verify substituent positions, e.g., thiophene protons at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular integrity, as seen in nitrosoaniline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
